molecular formula C17H22N4O B5666010 5,7-dimethyl-N-1-oxaspiro[4.4]non-3-ylpyrido[2,3-d]pyrimidin-4-amine

5,7-dimethyl-N-1-oxaspiro[4.4]non-3-ylpyrido[2,3-d]pyrimidin-4-amine

Cat. No. B5666010
M. Wt: 298.4 g/mol
InChI Key: RKCRMYOLRSYNBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrido[2,3-d]pyrimidin-4-amine compounds typically involves cyclization reactions, starting from substituted cyanopyridine derivatives. These processes might involve the use of formamide, formic acid, and dimethyl formamide under reflux conditions. Characterization of these compounds is achieved through techniques such as IR, 1H NMR, and mass spectral data (Maheswaran et al., 2012).

Molecular Structure Analysis

For compounds in this category, crystallographic studies have shown that molecules can form inversion dimers via pairs of N—H⋯N hydrogen bonds, which are further organized into layers by π-stacking interactions between neighboring aromatic systems (Repich et al., 2017).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions including regioselective amination of condensed pyrimidines. For example, 1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione reacts with alkylamides in liquid ammonia in the presence of an oxidizing agent, yielding 7-amino derivatives (Gulevskaya et al., 1994).

Physical Properties Analysis

The exact physical properties of "5,7-dimethyl-N-1-oxaspiro[4.4]non-3-ylpyrido[2,3-d]pyrimidin-4-amine" would depend on its molecular structure, such as planarity and substituent effects, which influence its crystallinity, melting point, and solubility. Studies on similar compounds have detailed orthorhombic crystal systems, highlighting the role of molecular geometry in determining physical properties (Guillon et al., 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of pyrido[2,3-d]pyrimidin-4-amines, are significantly influenced by their specific substituents and the overall molecular framework. For instance, the presence of a 3,5-dimethyl-1H-pyrazol-1-yl group can decisively affect the compound's antimicrobial properties by facilitating specific interactions with biological targets (Sirakanyan et al., 2021).

properties

IUPAC Name

5,7-dimethyl-N-(1-oxaspiro[4.4]nonan-3-yl)pyrido[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-11-7-12(2)20-15-14(11)16(19-10-18-15)21-13-8-17(22-9-13)5-3-4-6-17/h7,10,13H,3-6,8-9H2,1-2H3,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCRMYOLRSYNBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NC=N2)NC3CC4(CCCC4)OC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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